molecular formula C11H13FO2 B1304244 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone CAS No. 400878-19-5

1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone

Cat. No.: B1304244
CAS No.: 400878-19-5
M. Wt: 196.22 g/mol
InChI Key: MXMOMEDHZLHMBX-UHFFFAOYSA-N
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Description

1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone is an aromatic ketone with the molecular formula C₁₁H₁₃FO₂ (molecular weight: 196.22 g/mol). Its structure features a phenyl ring substituted at the para position with a 3-fluoropropoxy group (-O-(CH₂)₂CF₃) and an acetyl group (-COCH₃).

Properties

IUPAC Name

1-[4-(3-fluoropropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMOMEDHZLHMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276835
Record name Ethanone, 1-[4-(3-fluoropropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400878-19-5
Record name Ethanone, 1-[4-(3-fluoropropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400878-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(3-fluoropropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone typically involves the reaction of 4-hydroxyacetophenone with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and cosmetic formulations, supported by relevant case studies and data tables.

Chemical Properties and Structure

This compound is characterized by the molecular formula C11H13FO2C_{11}H_{13}FO_2 and a molecular weight of approximately 196.22 g/mol. Its structure includes a fluoropropoxy group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenyl ethanones have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. Studies have demonstrated that specific substitutions on the phenyl ring can enhance antibacterial efficacy, suggesting that this compound may also exhibit such properties.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/ml)Target Bacteria
Compound A3.12S. aureus
Compound B0.78E. faecalis
This compoundTBDTBD

Estrogen Receptor Modulation

Another promising application of this compound could be in the field of cancer treatment, particularly as a selective estrogen receptor modulator (SERM). Compounds structurally similar to this compound have shown potential as estrogen receptor degraders, which are critical in treating estrogen receptor-positive breast cancer. This suggests that further research could explore its efficacy in this area.

Polymer Chemistry

In materials science, the incorporation of fluorinated compounds into polymer matrices has been shown to enhance thermal stability and chemical resistance. The fluoropropoxy group in this compound may impart similar benefits when integrated into polymer formulations, potentially leading to the development of advanced materials with improved performance characteristics.

Table 2: Properties of Fluorinated Polymers

PropertyFluorinated PolymerNon-Fluorinated Polymer
Thermal StabilityHighModerate
Chemical ResistanceExcellentPoor
Surface EnergyLowHigh

Skin Care Products

The compound's potential as an ingredient in cosmetic formulations is noteworthy. Its properties may contribute to skin conditioning and moisturizing effects, which are essential in cosmetic products. Research has indicated that compounds with similar functionalities can enhance skin penetration and bioavailability, making them suitable for topical applications.

Case Study: Topical Formulation Development

A study conducted on various topical formulations highlighted the significance of optimizing ingredient interactions to achieve desired sensory and clinical efficacy. The inclusion of compounds like this compound could be explored for enhancing product performance.

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone involves its interaction with specific molecular targets. The fluorine atom in the propoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Key Properties

The table below compares 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone with analogous compounds, focusing on substituents, molecular weights, and applications:

Compound Name Substituent Group Molecular Weight (g/mol) Key Applications/Findings References
This compound -O-(CH₂)₂CF₃ 196.22 Inferred: Potential electrochemical sensing or medicinal use due to fluorinated chain. N/A
1-[4-(Ferrocenylethynyl)phenyl]-1-ethanone -C≡C-Ferrocene 358.23 Electrochemical detection of L-cysteine, sulfite, and tryptophan; lowers oxidation potential by ~350 mV .
1-[4-(2-Propynyloxy)phenyl]-1-ethanone -O-C≡CH 174.20 Intermediate in organic synthesis; used in click chemistry .
1-[4-(Benzyloxy)phenoxy]propoxy-phenyl-ethanone -O-(CH₂)₃-O-C₆H₄-OCH₂C₆H₅ 376.40 Structural analog with extended aromaticity; applications in material science .
2-{4-[4-Chloro-3-(trifluoromethyl)phenyl]-...} Piperidinyl/chloro/trifluoromethyl 447.10–528.79 Analgesic potential; high solubility in polar solvents .

Substituent Effects on Functionality

  • Electrochemical Activity: The ferrocenylethynyl group in 1-[4-(ferrocenylethynyl)phenyl]-1-ethanone enables redox-mediated electron transfer, critical for sensing sulfite and amino acids. In contrast, the 3-fluoropropoxy group may reduce redox activity but enhance stability and hydrophobicity .
  • Biological Activity: Piperidinyl/chloro-substituted ethanones (e.g., compounds 8–12 in ) exhibit analgesic properties, suggesting that fluoropropoxy derivatives could be explored for similar bioactivity with improved metabolic stability due to fluorine .
  • Synthetic Flexibility: Propargyloxy (e.g., 1-[4-(2-Propynyloxy)phenyl]-1-ethanone) and benzyloxy derivatives are versatile intermediates for click chemistry or polymer synthesis, whereas fluorinated chains may limit reactivity but improve pharmacokinetic profiles .

Physical and Chemical Properties

  • Melting Points: Fluorinated compounds generally exhibit higher melting points than non-fluorinated analogs. For example, piperidinyl-substituted ethanones in melt at 220–285°C, whereas propargyloxy derivatives (e.g., CAS 34264-14-7) are liquids or low-melting solids .
  • Solubility: Fluoropropoxy groups may enhance solubility in organic solvents (e.g., ethanol, DMSO) compared to polar substituents like ferrocenylethynyl .

Electrochemical Sensing

  • Ferrocene Derivatives: 1-[4-(Ferrocenylethynyl)phenyl]-1-ethanone-modified electrodes demonstrate high selectivity for sulfite (detection limit: 0.1 µM) and L-cysteine (linear range: 1–200 µM) due to efficient electron transfer .

Medicinal Chemistry

  • Piperidinyl-substituted ethanones () show analgesic activity, with compound 8 exhibiting 79% yield and solubility in methanol. Fluoropropoxy analogs might enhance blood-brain barrier penetration .

Biological Activity

1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone, also known by its CAS number 400878-19-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H15F1O2
  • Molecular Weight : 250.27 g/mol

The presence of a fluoropropoxy group suggests potential interactions with various biological targets, influencing its pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound has been shown to enhance the activity of antioxidant enzymes, thereby reducing oxidative stress in cells. This is critical in preventing cellular damage caused by reactive oxygen species (ROS) .
  • Enzyme Interaction : It interacts with key metabolic enzymes, potentially modulating pathways involved in energy production and detoxification processes .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate gene expression related to stress responses and cell survival .

Antioxidant Effects

Studies demonstrate that this compound significantly increases the activity of superoxide dismutase (SOD) and catalase, which are crucial for cellular defense against oxidative damage. In vitro assays show that treatment with this compound leads to a marked decrease in markers of oxidative stress in various cell lines .

Cytotoxicity and Cell Viability

In various cancer cell lines, including breast and prostate cancer models, the compound exhibits selective cytotoxicity. Dose-response studies reveal that at lower concentrations, it promotes cell viability, while higher doses induce apoptosis through the activation of caspase pathways .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and biodistribution of this compound. Results indicate effective absorption and distribution within tissues, particularly in liver and kidney, suggesting potential for therapeutic applications .

Case Studies

Several studies have documented the effects of this compound on specific biological systems:

  • Study on Neuroprotection : A study investigated its neuroprotective effects against neurodegenerative conditions. Mice treated with the compound showed improved cognitive function and reduced neuronal apoptosis compared to controls .
  • Anti-inflammatory Properties : Another study highlighted its ability to downregulate pro-inflammatory cytokines in macrophages, indicating potential use in inflammatory diseases .

Data Tables

Study TypeFindings
In Vitro AntioxidantIncreased SOD and catalase activity; reduced ROS levels
Cytotoxicity AssaysSelective apoptosis induction in cancer cells at higher concentrations
In Vivo PharmacokineticsEffective tissue distribution; significant accumulation in liver and kidney
Neuroprotection StudyImproved cognitive function in treated mice; reduced neuronal apoptosis
Anti-inflammatory StudyDownregulation of TNF-alpha and IL-6 in macrophage cultures

Q & A

Q. What are the established synthetic routes for 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone, and how can reaction conditions be optimized for higher yields?

The compound is commonly synthesized via Friedel-Crafts acylation , where 3-fluoro-4-propoxybenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key optimization parameters include:

  • Catalyst concentration : Higher AlCl₃ ratios (1.5–2.0 equiv.) improve electrophilic activation but may increase side reactions.
  • Temperature : Reactions are typically conducted at 0–25°C to balance reactivity and selectivity.
  • Solvent : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the fluoropropoxy group (δ 4.5–4.7 ppm for OCH₂CF₂) and acetyl resonance (δ 2.6 ppm for CH₃CO) .
  • Mass Spectrometry : Electron ionization (EI-MS) identifies the molecular ion peak at m/z 224 [M]⁺, with fragmentation patterns aligning with NIST reference data .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C-F bond length ~1.34 Å) and packing motifs .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile intermediates .
  • Waste Disposal : Collect fluorinated waste separately and incinerate at >1000°C to prevent environmental release .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the fluoropropoxy group in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing fluorine activates the aromatic ring for NAS. Methodological approaches include:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ³H-labeled vs. unlabeled substrates to identify rate-determining steps.
  • DFT Calculations : Simulate transition states (e.g., using Gaussian 16) to predict regioselectivity (para vs. meta substitution) .
    Experimental validation via LC-MS monitors intermediates (e.g., Meisenheimer complexes) under varying pH and nucleophile concentrations .

Q. How can computational modeling resolve discrepancies between experimental and predicted thermodynamic properties?

  • QSPR Models : Use Quantum Chemistry-Based Quantitative Structure-Property Relationship (QSPR) to predict boiling points (experimental: ~469 K ) and compare with observed data.
  • Neural Networks : Train models on datasets (e.g., NIST WebBook ) to refine vapor pressure and solubility predictions .
    Discrepancies >5% require re-evaluating force field parameters or experimental calibration (e.g., DSC for phase transitions) .

Q. What strategies address contradictions in crystallographic and spectroscopic data for structural confirmation?

  • Cross-Validation : Overlay X-ray diffraction data (SHELXL-refined ) with 2D NMR (COSY, HSQC) to confirm substituent positions.
  • Dynamic NMR : Resolve conformational flexibility (e.g., rotameric propoxy groups) by variable-temperature ¹H NMR .
  • SC-XRD vs. PXRD : Single-crystal XRD provides atomic resolution, while powder XRD assesses bulk phase purity .

Q. How can derivatives of this compound be designed for targeted biological applications?

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., hydroxyl, amino) at the acetyl group to enhance binding to enzymes like cytochrome P450 .
  • Fluorine Scanning : Replace the 3-fluoropropoxy group with CF₃ or OCF₃ to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Click Chemistry : Attach azide-alkyne tags via Huisgen cycloaddition for bioconjugation studies .

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